![molecular formula C26H24N6O4S B3019733 5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898453-32-2](/img/structure/B3019733.png)
5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C26H24N6O4S and its molecular weight is 516.58. The purity is usually 95%.
BenchChem offers high-quality 5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research on thiazolo[3,2-b][1,2,4]triazole derivatives has demonstrated significant antimicrobial activities. For instance, compounds incorporating thiazolo[3,2-b]triazine and triazolo[4,3-b]triazine structures have been synthesized and shown to exhibit antimicrobial efficacy against various bacterial and fungal strains (El-Shehry, El‐Hag, & Ewies, 2020). Such studies suggest that derivatives of thiazolo[3,2-b][1,2,4]triazol-6-ol could potentially serve as a basis for developing new antimicrobial agents.
Anti-inflammatory Applications
Compounds structurally related to thiazolo[3,2-b][1,2,4]triazol-6-ol have been investigated for their anti-inflammatory properties. Thiazolo[3,2-b]-1,2,4-triazole derivatives, for example, have been synthesized and evaluated for anti-inflammatory activities, showing promising results in reducing inflammation with minimal ulcerogenic potential compared to standard drugs like Indometacin (Tozkoparan, Aktay, Yeşilada, & Ertan, 2001). This indicates the potential of such compounds in the development of safer anti-inflammatory medications.
Anti-leishmanial Applications
Novel nitroaromatic compounds, including those with furan moieties, have been synthesized and evaluated for their in vitro anti-leishmanial activities. Compounds showing significant inhibitory effects against Leishmania infantum have been identified, highlighting the potential for further development into anti-leishmanial drugs (Dias et al., 2015). This suggests that the compound , with its nitrophenyl and furan components, might also possess anti-leishmanial properties.
References
- El-Shehry, M., El‐Hag, F., & Ewies, E. (2020). Synthesis and antimicrobial study of new fused thiazolo[3,2-b]triazine, triazolo[4,3-b]triazine, and 1,2,4-triazinone derivatives. Russian Journal of Organic Chemistry, 56, 129-136.
- Tozkoparan, B., Aktay, G., Yeşilada, E., & Ertan, M. (2001). Synthesis of some thiazolo [3,2-b]-1,2,4-triazole-5(6H)-ones and their novel Michael addition products with anti-inflammatory activities. Arzneimittelforschung, 51, 470-477.
- Dias, L. C., Lima, G., Pinheiro, C., Rodrigues, B., Donnici, C., Fujiwara, R., Bartholomeu, D., Ferreira, R., Ferreira, S. R., Mendes, T., Silva, J. G., & Alves, M. (2015). Design, structural and spectroscopic elucidation of new nitroaromatic carboxylic acids and semicarbazones for the in vitro screening of anti-leishmanial activity. Journal of Molecular Structure, 1079, 298-306.
Propiedades
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(4-nitrophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O4S/c33-25-23(37-26-27-24(28-31(25)26)21-7-4-16-36-21)22(19-8-10-20(11-9-19)32(34)35)30-14-12-29(13-15-30)17-18-5-2-1-3-6-18/h1-11,16,22,33H,12-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGMVELRQFTZOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(C3=CC=C(C=C3)[N+](=O)[O-])C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.